2-(Methylsulfonyl)-5-phenyl-1,3,4-oxadiazole
Overview
Description
The compound “2-(Methylsulfonyl)-5-phenyl-1,3,4-oxadiazole” is likely a synthetic organic compound. The “methylsulfonyl” group (CH3SO2-) is a common functional group in organic chemistry, known for its sulfonyl and methyl components . The “phenyl” group refers to a functional group that’s essentially a benzene ring minus a hydrogen atom, and “oxadiazole” is a class of organic compounds containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds, such as 2-(Methylsulfonyl)ethanol, have been synthesized through reactions involving epoxyethane and methanesulfonyl chloride with zinc in ethanol .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Antibacterial Activity in Agriculture
2-(Methylsulfonyl)-5-phenyl-1,3,4-oxadiazole derivatives have shown notable antibacterial activities in agricultural applications. For instance, derivatives containing 1,3,4-oxadiazole moieties demonstrated effective antibacterial properties against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. Some derivatives, such as 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole, exhibited better antibacterial activity compared to commercial agents, suggesting their potential as novel agricultural antibacterial agents (Shi et al., 2015).
Synthesis and Analysis in Chemistry
The compound and its derivatives have been a subject of interest in the synthesis of new chemical entities. The synthesis, spectral analysis, and antibacterial study of N-substituted derivatives of this compound have been carried out, showing moderate to significant antibacterial activities (Khalid et al., 2016). Additionally, these derivatives are also explored in the synthesis and pharmacological evaluation as antimicrobial and antitubercular agents, indicating their broad spectrum of potential applications (Kumar et al., 2013).
Pharmacological Evaluation
In pharmacology, derivatives of this compound have been synthesized and evaluated for various biological activities. For instance, studies have focused on their potential as inhibitors in different pharmacological models, such as in anti-HIV activities and in assessing their potential as antiviral agents (Syed et al., 2011).
Antioxidant Properties
Some studies have also looked into the antioxidant activities of these compounds. The synthesis and antioxidant activity of new classes of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) derived from this compound have been explored, showing that certain derivatives could be potential antioxidant agents (Padmaja et al., 2014).
Corrosion Inhibition
Interestingly, derivatives of this compound have also been investigated for their corrosion inhibition properties. Studies have shown that certain 1,3,4-oxadiazole derivatives can act as effective corrosion inhibitors for mild steel in acidic environments, indicating their potential application in industrial settings (Ammal et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
2-methylsulfonyl-5-phenyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-15(12,13)9-11-10-8(14-9)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQYZKKQQDPLOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406264 | |
Record name | 2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23767-32-0 | |
Record name | 2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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